3-hydroxy-4-(methylamino)butanoic acid

Description

Historical Context and Scholarly Significance of Substituted Butanoic Acids

The study of substituted butanoic acids is built upon the foundational discovery of butanoic acid (also known as butyric acid), a four-carbon carboxylic acid first observed in an impure form in 1814 by French chemist Michel Eugène Chevreul. wikipedia.org Initially identified from butter, from which its name is derived (from the Ancient Greek "βούτῡρον" for butter), butanoic acid itself is a simple, straight-chain saturated fatty acid. wikipedia.orgquora.com Its discovery and subsequent characterization laid the groundwork for the exploration of a vast family of related molecules. wikipedia.org

Over the decades, scientific interest expanded from the parent molecule to its numerous derivatives, where hydrogen atoms on the carbon backbone are replaced by various functional groups. These "substituted" butanoic acids have demonstrated a wide range of chemical properties and applications, establishing their significance in diverse fields of research. For instance, in the 20th century, research revealed the utility of substituted butanoic acids in agrochemicals, with compounds like 2-(4-azidophenyl)-3-methylbutanoic acid being developed for their insecticidal properties. google.com

In the realm of pharmacology and biochemistry, substituted butanoic acids have become particularly noteworthy. The introduction of amino and hydroxyl groups creates chiral centers and functional handles that are crucial for biological activity and for use as building blocks in the synthesis of more complex molecules. orgsyn.orgmit.edu Compounds such as 4-amino-3-aryl butyric acids have been investigated for their affinity for neurotransmitter receptors. google.com Furthermore, 3-hydroxybutyric acid is recognized as a ketone body, serving as an energy source for the brain during fasting and as a monomer for biodegradable plastics. nih.gov The versatility of 3-hydroxyalkanoic acids, in general, has been highlighted in their application as chiral synthons for creating a variety of pharmaceutical compounds. mit.edu This rich history underscores the scholarly importance of investigating specific substituted butanoic acids like 3-hydroxy-4-(methylamino)butanoic acid to understand their unique properties and potential applications.

Chemical Classification and Precise Nomenclature within Organic Chemistry

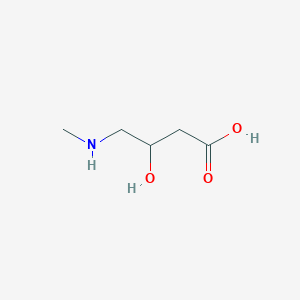

This compound is a polyfunctional organic molecule that can be classified based on its constituent chemical groups. Its structure consists of a four-carbon butanoic acid backbone, which defines it as a carboxylic acid. The presence of specific substituents at defined positions leads to a more precise classification.

The compound features:

A hydroxyl group (-OH) at the third carbon position (C-3).

A methylamino group (-NHCH₃) at the fourth carbon position (C-4).

Based on this structure, the compound is systematically named This compound according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature. chemenu.com

Within the broader classes of organic compounds, it is categorized as:

A hydroxy acid , specifically a beta-hydroxy acid, because the hydroxyl group is on the beta-carbon relative to the carboxyl group.

An amino acid , specifically a gamma-amino acid, because the amino group is attached to the gamma-carbon relative to the carboxyl group.

The presence of both an acidic carboxyl group and a basic amino group makes it an amphoteric molecule. Furthermore, the carbon atom at the 3-position is a chiral center, meaning the compound can exist as two different enantiomers, (R)-3-hydroxy-4-(methylamino)butanoic acid and (S)-3-hydroxy-4-(methylamino)butanoic acid.

Role as a Molecular Scaffold or Intermediate in Complex Molecule Synthesis

In synthetic organic chemistry, small, functionalized molecules like this compound are highly valued as molecular scaffolds or intermediates. Their utility stems from the presence of multiple reactive sites that can be selectively modified to build larger, more complex structures. The bifunctional nature of possessing both a secondary amine and a carboxylic acid, along with a hydroxyl group, allows for a variety of chemical transformations.

Substituted butanoic acids are foundational in the synthesis of a range of important molecules. Research has shown that derivatives of 4-(methylamino)butanoic acid serve as key intermediates in the preparation of certain pharmaceutical compounds. For example, they are building blocks for synthesizing molecules like statine, a non-proteinogenic amino acid that is a component of the pepsin inhibitor pepstatin. Similarly, optically active 3-hydroxybutanoic acid and its derivatives are described as versatile building blocks for the synthesis of enantiomerically pure products. orgsyn.org

Patents and chemical literature frequently describe the use of substituted butanoic acids as starting materials or key intermediates. For example, various 4-aminobutyric acid compounds are used to prepare molecules with specific biological activities. google.com The synthesis of complex chiral compounds often relies on intermediates that provide specific stereochemistry, a role for which this compound is well-suited due to its chiral center. google.com The strategic placement of the hydroxyl and methylamino groups allows for controlled, stepwise reactions, making it a valuable scaffold for constructing targeted molecules in medicinal and materials chemistry.

Chemical Properties Data

The following table summarizes key chemical properties for this compound and related compounds for comparative context.

| Property | This compound | 4-(Methylamino)butanoic acid | 3-Hydroxy-4-aminobutyric acid | Butanoic acid |

| IUPAC Name | This compound chemenu.com | 4-(methylamino)butanoic acid nih.gov | 3-Hydroxy-4-aminobutanoic acid cymitquimica.com | Butanoic acid wikipedia.org |

| Molecular Formula | C₅H₁₁NO₃ chemenu.com | C₅H₁₁NO₂ sigmaaldrich.com | C₄H₉NO₃ cymitquimica.comechemi.com | CH₃CH₂CH₂COOH wikipedia.org |

| Molecular Weight | 133.15 g/mol chemenu.com | 117.15 g/mol | 119.12 g/mol cymitquimica.comechemi.com | 88.11 g/mol nih.gov |

| CAS Number | 98137-59-8 chemenu.com | 1119-48-8 chemicalbook.com | 589-44-6 echemi.com | 107-92-6 wikipedia.org |

Table is interactive.

Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6-3-4(7)2-5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVWBQXHZSGQOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxy 4 Methylamino Butanoic Acid and Its Derivatives

Chemo-selective Synthesis Strategies

Chemo-selectivity is crucial for synthesizing complex molecules with multiple functional groups. In the context of 3-hydroxy-4-(methylamino)butanoic acid, this involves introducing the methylamino, hydroxyl, and carboxylic acid functionalities without unintended cross-reactivity.

Reductive amination is a highly effective and widely used method for the formation of amines from carbonyl compounds like aldehydes or ketones. vaia.comwikipedia.org This reaction is a cornerstone for introducing the methylamino group at the C-4 position of the butanoic acid scaffold. The process occurs in two main steps: the initial reaction between a carbonyl group and an amine (in this case, methylamine) to form an intermediate imine or iminium ion, followed by the reduction of this intermediate to the target amine. vaia.compearson.com

The key advantage of this method is its efficiency and control, which avoids the over-alkylation often seen with direct alkylation of amines. masterorganicchemistry.com For the synthesis of this compound, a suitable precursor would be a derivative of 3-hydroxy-4-oxobutanoic acid. This precursor reacts with methylamine (B109427) to form a transient iminium ion, which is then reduced in situ.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common. masterorganicchemistry.com These reagents are mild enough to selectively reduce the iminium ion intermediate without affecting the less reactive starting carbonyl compound, allowing the reaction to be performed in a single pot (one-pot reaction). wikipedia.orgmasterorganicchemistry.com

| Precursor | Amine Source | Reducing Agent | Product Moiety |

|---|---|---|---|

| 3-Hydroxy-4-oxobutanoic acid derivative | Methylamine (CH₃NH₂) | Sodium cyanoborohydride (NaBH₃CN) | 4-(Methylamino) group |

| 3-Hydroxy-4-oxobutanoic acid derivative | Methylamine (CH₃NH₂) | Sodium triacetoxyborohydride (NaBH(OAc)₃) | 4-(Methylamino) group |

The stereochemistry of the hydroxyl group at the C-3 position significantly impacts the molecule's properties. Introducing this group with a specific spatial orientation (R or S configuration) is a critical challenge addressed by stereocontrolled synthesis. A prevalent strategy involves the asymmetric reduction of a β-keto group in a suitable precursor, such as a 4-(methylamino)-3-oxobutanoic acid derivative.

Asymmetric transfer hydrogenation (ATH) is a powerful technique for this purpose. rsc.org By using chiral catalysts, it is possible to selectively produce one enantiomer of the β-hydroxy acid over the other. For instance, chiral ruthenium (Ru) complexes are effective catalysts for the hydrogenation of ketones. nih.gov The choice of catalyst and ligand system is crucial for achieving high levels of stereoselectivity. rsc.org This approach allows for the creation of the desired stereocenter at C-3 with high enantiomeric excess (ee).

| Substrate Type | Catalyst System | Hydrogen Source | Typical Selectivity |

|---|---|---|---|

| β-Amino Ketone | Ir/α-substituted-amino acid amide complex | 2-Propanol (for ATH) | anti-γ-Amino Alcohol rsc.org |

| β-Amino Ketone | Rh-based BINAP complex | H₂ (Molecular Hydrogen) | syn-γ-Amino Alcohol rsc.org |

| α,β-Acetylenic Ketone | Chiral Ruthenium complexes | Transfer Hydrogenation | Optically Active Propargyl Alcohols nih.gov |

The carboxylic acid is a versatile functional group but its reactivity can interfere with synthetic steps targeting other parts of the molecule. longdom.orgresearchgate.net Therefore, a common functionalization technique within a multi-step synthesis is the use of protecting groups. mdpi.com The carboxylic acid is typically converted into a less reactive derivative, most commonly an ester (e.g., methyl, ethyl, or tert-butyl ester), at an early stage of the synthesis.

This protection strategy prevents the acidic proton from interfering with base-sensitive reactions and the carboxyl group from reacting with nucleophiles or reducing agents. In solid-phase synthesis, the carboxylic acid can be anchored to a polymer resin, which serves as both a handling support and a protecting group. mdpi.com Once the desired molecular scaffold is assembled, the protecting group is removed in a final step (deprotection), for instance, through hydrolysis, to regenerate the free carboxylic acid. mdpi.com This strategic modification is fundamental to the successful synthesis of complex molecules like amino acids. longdom.org

Stereoselective Synthesis of Chiral Isomers

For molecules with one or more chiral centers, controlling the absolute and relative stereochemistry is paramount. Enantioselective and diastereoselective methods are employed to synthesize specific stereoisomers of this compound and its derivatives.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For β-hydroxy-γ-amino acids, this involves establishing the absolute configuration at the C-3 stereocenter. Several catalytic asymmetric strategies are available to achieve this. hilarispublisher.comnih.gov

One powerful method is the catalytic enantioselective conjugate addition to α,β-unsaturated carbonyl compounds. nih.gov For example, a copper-catalyzed hydroamination reaction can deliver an amino group to the β-position of a cinnamic acid derivative with high enantioselectivity. nih.gov Biocatalytic processes, which use enzymes as catalysts, also offer exceptional stereoselectivity. nih.gov A tandem reaction combining an aldol (B89426) addition and a transamination, catalyzed by an aldolase (B8822740) and a transaminase enzyme respectively, can produce chiral γ-hydroxy-α-amino acids with remarkable efficiency and stereocontrol. nih.gov Another well-established approach is the proline-catalyzed Mannich reaction, which can generate chiral β-amino ketones that are then reduced to the corresponding γ-amino alcohols. rsc.org

When synthesizing derivatives of this compound that contain additional stereocenters (e.g., a substituent at the C-2 position), it becomes necessary to control the relative stereochemistry between the multiple chiral centers. This is known as diastereoselective synthesis.

A highly effective strategy involves the stereoselective reduction of a chiral β-amino ketone precursor. rsc.org As mentioned previously, the choice of catalyst can direct the reaction toward a specific diastereomer. Hydrogenation using a rhodium (Rh)-based catalyst like (R)-BINAP typically yields the syn-diastereomer, where the groups on the adjacent chiral centers have a specific relative orientation. rsc.org Conversely, asymmetric transfer hydrogenation (ATH) with an iridium (Ir)-based catalyst often produces the corresponding anti-diastereomer. rsc.org By combining an initial enantioselective step with this diastereoselective reduction, chemists can access all four possible diastereomers of a γ-amino alcohol product. rsc.org

Other methods, such as the Michael addition of chiral synthons to nitroalkenes, can also provide adducts with excellent diastereoselectivity, which can then be converted into the desired multi-chiral amino acids. nih.gov

Synthesis of N-Methylated Butanoic Acid Analogues

N-methylation, the substitution of a hydrogen atom with a methyl group on a nitrogen atom, is a critical modification in medicinal chemistry. For amino acid structures like butanoic acid analogues, this alteration can significantly influence their pharmacological properties, including metabolic stability and bioavailability. ub.edudntb.gov.ua

The introduction of a methyl group onto the backbone nitrogen of an amino acid can be accomplished through several synthetic routes. The two most common strategies involve either building the peptide chain with already-methylated amino acids or performing the methylation on the completed peptide backbone. ub.edu

Key strategies include:

Use of N-Methylated Building Blocks : This approach involves the synthesis or purchase of the desired N-methyl amino acid, which is then incorporated into a peptide sequence using standard synthesis protocols. ub.edu While many Fmoc- and Boc-protected N-methyl derivatives of standard amino acids are commercially available, they can be expensive. ub.edu Custom synthesis of these building blocks is also possible through various methods, such as the N-methylation of an N-arylsulfonamide-protected amino acid ester. ub.edu

On-Resin N-Methylation : A widely used method for site-selective methylation on a solid-phase support was developed by Miller and Scalman. ub.edu This three-step procedure involves:

Activation of the target α-amino group with an o-nitrobenzenesulfonyl (oNBS) group.

N-methylation of the resulting sulfonamide via a nucleophilic substitution, often using a methylating agent.

Removal of the activating oNBS group to reveal the N-methylated amine. ub.edu

Chemoenzymatic Strategies : Modern approaches leverage enzymes to achieve specific N-methylation. One such method uses a borosin-type methyltransferase, where a peptide substrate is linked to the enzyme's catalytic scaffold, leading to robust backbone N-methylation. nih.gov This technique can even be applied to peptides containing non-proteinogenic (unnatural) amino acids. nih.gov

| Strategy | Description | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Use of N-Methylated Building Blocks | Incorporation of pre-synthesized N-methyl amino acids during peptide synthesis. | Direct and well-established for many amino acids. | High cost and limited availability of some enantiopure building blocks. ub.edu | ub.edu |

| On-Resin N-Methylation (Miller & Scalman) | A three-step process of activation (oNBS), methylation, and deprotection on a solid support. | Site-selective; applicable to a wide range of amino acids. ub.edunih.gov | Multi-step process can be time-consuming. | ub.edu |

| Chemoenzymatic Methylation | Enzyme-catalyzed methylation using a methyltransferase. | High specificity; can methylate non-proteinogenic residues. nih.gov | Requires specialized enzymes and bioconjugation techniques. nih.gov | nih.gov |

A direct precursor for the backbone of N-methylated butanoic acids can be synthesized from N-methyl-pyrrolidone. Research has demonstrated a method to prepare 4-(methylamino)butanoic acid salts through the hydrolysis of N-methyl-pyrrolidone. researchgate.net This reaction provides the core C4-N-methyl structure, which could then be further modified (e.g., through hydroxylation) to yield the target compound.

The synthesis involves heating N-methyl-pyrrolidone in the presence of hydrochloric acid. researchgate.net This process effectively cleaves the cyclic amide bond of the pyrrolidone ring to generate the linear amino acid salt.

| Parameter | Condition/Value | Reference |

|---|---|---|

| Starting Material | N-methyl-pyrrolidone | researchgate.net |

| Reagent | 10% Hydrochloric Acid (HCl) | researchgate.net |

| Weight Ratio (NMP:HCl) | 1:2 | researchgate.net |

| Reaction Temperature | 135 °C | researchgate.net |

| Reaction Time | 5 hours | researchgate.net |

| Product | 4-(methylamino)butanoic acid salts | researchgate.net |

| Yield | 72.89% | researchgate.net |

Derivatization Techniques for Research Applications (e.g., esterification, amide formation for structural probes)

To study the biological activity and properties of this compound, it can be chemically modified into various derivatives. These derivatives, or "structural probes," are essential tools for research, enabling analysis, and helping to elucidate structure-activity relationships. Common derivatization techniques include esterification of the carboxylic acid group and amide formation at the secondary amine.

Esterification : The carboxylic acid moiety can be converted into an ester, such as a methyl ester. This is often done to modify the polarity of the molecule or to protect the carboxylic acid during other reaction steps. A standard method for creating methyl esters from hydroxy acids involves reaction with methanol (B129727) in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. orgsyn.orgethz.ch For example, (R)-(−)-methyl 3-hydroxybutanoate can be synthesized from the biopolymer poly-(R)-3-hydroxybutyric acid by heating it in a solution of methanol and sulfuric acid. ethz.ch

Amide Formation : The secondary amine can be coupled with carboxylic acids to form amides. This is a fundamental reaction in peptide chemistry and is used to build larger molecules or attach probes. nih.gov The reaction typically requires a coupling agent to activate the carboxylic acid. researchgate.net Common coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate efficient amide bond formation and suppress side reactions. nih.gov However, studies on the coupling of α-hydroxy-β-amino acids have shown that side reactions, such as the formation of homobislactones, can occur, which may reduce the yield of the desired amide product. nih.gov

Derivatization for Analytical Probes : Specific derivatives are synthesized to enable detection and quantification in biological samples.

Fluorescent Labeling : For sensitive detection in methods like High-Performance Liquid Chromatography (HPLC), the molecule can be reacted with a fluorescent tagging agent. For instance, d-3-hydroxybutyric acid has been derivatized using a benzofurazan (B1196253) reagent to produce a highly fluorescent derivative that can be easily monitored. researchgate.net Similarly, amines can be derivatized with reagents like dansyl chloride or 4-hydroxy-3-methoxycinnamaldehyde (B191438) to improve detection in mass spectrometry imaging. nih.gov

Chromatographic Modification : Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to improve the chromatographic behavior and detection sensitivity of carboxylic acids in LC-MS/MS analysis. nih.gov

| Technique | Functional Group Targeted | Common Reagents | Application | Reference |

|---|---|---|---|---|

| Esterification | Carboxylic Acid (-COOH) | Methanol, Sulfuric Acid | Protection of carboxylic acid, modification of polarity. | orgsyn.orgethz.ch |

| Amide Formation | Amine (-NH) | EDC, HOBt, Carboxylic Acid | Creation of peptide bonds, attachment of molecular probes. | nih.gov |

| Fluorescent Labeling (for HPLC) | Carboxylic Acid or Amine | Benzofurazan reagents, Dansyl chloride | Enables highly sensitive detection and quantification in analytical methods. | researchgate.netnih.gov |

| LC-MS/MS Derivatization | Carboxylic Acid | 3-Nitrophenylhydrazine (3-NPH) | Improves ionization efficiency and chromatographic separation for mass spectrometry. | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis:Lacking mass spectral data, the molecular weight cannot be experimentally confirmed, nor can its characteristic fragmentation patterns under GC-MS or LC-MS/MS conditions be analyzed for either qualitative identification or quantitative purposes.

Until research containing the specific spectral characterization of 3-hydroxy-4-(methylamino)butanoic acid is published and made available, a detailed and accurate article on its structural elucidation cannot be compiled.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a successful single-crystal X-ray diffraction analysis would yield a detailed model of its solid-state structure. This would definitively confirm the connectivity of the atoms and the stereochemistry of the chiral center at the third carbon atom. Furthermore, the crystallographic data would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl, amine, and carboxylic acid groups, which are crucial in determining the macroscopic properties of the compound.

As of the latest literature review, a crystal structure for this compound has not been reported. However, if a suitable crystal were to be grown and analyzed, the resulting data would typically be presented in a table summarizing key crystallographic parameters. An example of the type of data that would be obtained is shown below:

| Parameter | Example Value |

| Chemical Formula | C₅H₁₁NO₃ |

| Formula Weight | 133.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.9 |

| α (°) | 90 |

| β (°) | 110.5 |

| γ (°) | 90 |

| Volume (ų) | 635.0 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.39 |

It is important to note that the values in the table above are hypothetical and serve only to illustrate the type of information that would be generated from an X-ray crystallographic study.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules, offering a balance between accuracy and computational cost. For a molecule like 3-hydroxy-4-(methylamino)butanoic acid, DFT calculations would be instrumental in understanding its intrinsic properties.

Electronic Structure Analysis and Molecular Orbital Theory (e.g., HOMO-LUMO)

An analysis of the electronic structure would provide a map of the electron density distribution, highlighting electronegative and electropositive regions, which are crucial for predicting chemical reactivity. A core component of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. A large gap suggests high stability, whereas a small gap indicates a more reactive species. Furthermore, the spatial distribution of HOMO and LUMO helps in identifying the sites susceptible to electrophilic and nucleophilic attacks, respectively. Without dedicated studies, these parameters for this compound remain undetermined.

Vibrational and Conformational Analysis

Vibrational analysis, typically performed alongside DFT calculations, predicts the infrared and Raman spectra of a molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting.

Conformational analysis is particularly important for a flexible molecule like this compound, which has several rotatable bonds. This analysis would identify the different spatial arrangements (conformers) of the molecule and their relative energies, thus determining the most stable conformations. Understanding the conformational preferences is essential as the biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional shape.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations build upon the insights from quantum chemical calculations to explore the behavior of a molecule over time and its interactions with other molecules, particularly in a biological context.

Ligand-Biomolecule Interaction Modeling (e.g., enzyme active sites)

Given its structure, which contains hydroxyl, amino, and carboxylic acid functional groups, this compound has the potential to interact with various biological macromolecules, such as enzymes and receptors. Molecular docking, a key technique in ligand-biomolecule interaction modeling, could predict how this molecule might bind to the active site of a protein. Such studies would elucidate potential hydrogen bonding, hydrophobic interactions, and electrostatic interactions, providing a basis for understanding its potential biological role. However, no such modeling studies have been reported for this specific compound.

Prediction of Reactivity and Stability Profiles

Computational methods can also be employed to predict the reactivity and stability of a molecule under different conditions. By calculating parameters such as molecular electrostatic potential (MEP) maps, researchers can visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions. Furthermore, bond dissociation energies can be calculated to assess the stability of different parts of the molecule. This information is crucial for understanding its degradation pathways and potential metabolic fate. For this compound, these predictive profiles have yet to be computationally explored.

Analytical Methodologies for Detection and Quantification in Research Samples

Chromatographic Separation Techniques

Chromatographic techniques are central to the analysis of 3-hydroxy-4-(methylamino)butanoic acid, offering the necessary separation from potentially interfering substances. The choice of technique often depends on the sample matrix, the required sensitivity, and whether chiral separation is necessary.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating polar analytes.

For the analysis of similar hydroxy acids, RP-HPLC methods often employ a C18 column. chromatographyonline.com Detection can be achieved using a UV detector, typically at a low wavelength such as 210 nm, as many small organic acids absorb in this region. chromatographyonline.comsemanticscholar.org The mobile phase usually consists of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like phosphoric acid or trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comgoogle.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation and peak shape, especially in complex samples. chromatographyonline.com

In a study on 2-hydroxy-4-(methylthio)butanoic acid, both isocratic and gradient elution methods were developed. chromatographyonline.com The isocratic method used a simple water-methanol mixture, while the gradient method, transitioning from 100% aqueous phase to a mixture with acetonitrile, offered better resolution for complex samples like bovine serum. chromatographyonline.com For quantification, a calibration curve is typically generated using standards of known concentration.

Interactive Table: Example HPLC Parameters for Analysis of a Structurally Similar Hydroxy Acid

| Parameter | Setting |

|---|---|

| Column | C18, 25 cm x 4.6 mm, 5 µm particle size chromatographyonline.com |

| Mobile Phase A | 0.1% Phosphoric Acid in Water google.com |

| Mobile Phase B | Acetonitrile google.com |

| Flow Rate | 1.0 mL/min chromatographyonline.com |

| Detection | UV at 210 nm chromatographyonline.com |

| Column Temperature | 30 °C google.com |

| Injection Volume | 20 µL google.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a polar, non-volatile amino acid, it requires derivatization to increase its volatility and thermal stability for GC analysis. Common derivatization approaches for amino acids include esterification followed by acylation or silylation.

For instance, the analysis of other hydroxybutyric acids has been performed using GC after converting them into their methyl ester-trimethylsilyl ether (ME-TMSi) derivatives. This allows for their separation on a suitable GC column. Thermal desorption-GC/MS has also been utilized for the quantification of related compounds like N-methyl-2-pyrrolidone (NMP) in various matrices. nih.gov While this is not a direct analysis of the target compound, it demonstrates a relevant GC-based approach for related small molecules.

Many hydroxy acids, including likely this compound, possess a chiral center, meaning they can exist as two non-superimposable mirror images (enantiomers). Capillary Electrophoresis (CE) is an excellent technique for chiral separations, often requiring no derivatization. researchgate.net

In CE, a chiral selector is added to the background electrolyte to interact differently with the two enantiomers, leading to their separation. For the chiral analysis of various hydroxy acids, vancomycin (B549263) has been used as an effective chiral selector. researchgate.net Other chiral selectors used in CE for separating amino acid enantiomers include cyclodextrins and their derivatives. acs.org The separation is typically monitored by UV detection. A study on the chiral separation of various aliphatic and aromatic hydroxy acids demonstrated the versatility of CE with a polyacrylamide-coated capillary and indirect UV detection. researchgate.net

Interactive Table: Example CE Parameters for Chiral Separation of Hydroxy Acids

| Parameter | Setting |

|---|---|

| Capillary | Polyacrylamide-coated fused-silica researchgate.net |

| Background Electrolyte | 10 mM Benzoic acid/L-histidine, pH 5 researchgate.net |

| Chiral Selector | Vancomycin researchgate.net |

| Detection | Indirect UV |

| Separation Mode | Modified partial filling-counter current method researchgate.net |

Sample Preparation Strategies for Diverse Matrices (e.g., synthetic intermediates, biological extracts)

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. The strategy depends heavily on the nature of the sample matrix.

For synthetic intermediates , where the compound is present in a relatively clean reaction mixture, sample preparation might be as simple as dissolving the sample in a suitable solvent, followed by filtration through a 0.22 or 0.45 µm filter before injection into the HPLC system. google.com

For biological extracts , such as plasma, urine, or tissue homogenates, more extensive sample preparation is required to remove proteins and other macromolecules that can interfere with the analysis and damage the analytical column. scispace.comnih.gov Common techniques include:

Protein Precipitation (PP) : This is a widely used method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. researchgate.net The sample is then centrifuged, and the supernatant containing the analyte is collected for analysis.

Solid-Phase Extraction (SPE) : SPE uses a solid sorbent to selectively retain the analyte or the interferences. For a polar compound like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent could be effective.

Liquid-Liquid Extraction (LLE) : LLE separates compounds based on their relative solubilities in two different immiscible liquids. This is generally less effective for highly polar compounds which are difficult to extract from aqueous biological fluids into an organic solvent. researchgate.net

In a method for a related compound, 2-hydroxy-4-(methylthio)butanoic acid, in bovine serum, the samples were first lyophilized, then extracted with methanol. chromatographyonline.com The extract was then dried down and reconstituted in the mobile phase before analysis. chromatographyonline.com

Method Validation Protocols (e.g., linearity, detection limits, reproducibility) in Research Settings

Method validation ensures that an analytical method is reliable, reproducible, and suitable for its intended purpose. In a research setting, key validation parameters according to the International Conference on Harmonisation (ICH) guidelines include:

Linearity : This establishes the relationship between the concentration of the analyte and the analytical signal. A calibration curve is generated by analyzing a series of standards of known concentrations. The linearity is typically expressed by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. rsc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. semanticscholar.org These are often determined based on the signal-to-noise ratio (S/N), with a common S/N of 3 for LOD and 10 for LOQ. chromatographyonline.com

Precision : This assesses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). rsc.org

Accuracy : This determines the closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (e.g., a spiked sample) and is expressed as the percentage recovery. rsc.org

Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. rsc.org

Interactive Table: Typical Method Validation Parameters for HPLC Analysis of a Related Compound

| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Similar Compound rsc.org |

|---|---|---|

| Linearity (r) | > 0.995 | 0.997 |

| Accuracy (% Recovery) | 98-102% | 100.1% |

| Repeatability (RSD) | < 2% | 0.68% |

| Intermediate Precision (RSD) | < 3% | 1.70% |

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to 3-hydroxy-4-(methylamino)butanoic acid is a significant area of ongoing research. Traditional chemical syntheses can be complex and may involve harsh reagents or produce undesirable byproducts. Consequently, there is a growing emphasis on "green chemistry" principles to devise novel pathways that are not only economically viable but also minimize environmental impact. This includes the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. Researchers are also investigating the use of renewable starting materials and solvent-free reaction conditions to enhance the sustainability of the synthetic process.

In-depth Investigation of Biosynthetic Mechanisms in Underexplored Biological Systems

While this compound is known as a metabolite of hopantenic acid, the precise enzymatic pathways and regulatory networks governing its formation in various organisms are not yet fully elucidated. Future research will likely focus on identifying and characterizing the specific enzymes responsible for its biosynthesis. This involves a combination of genetic, biochemical, and metabolomic approaches to map out the complete biosynthetic pathway. A deeper understanding of these mechanisms could pave the way for the biotechnological production of this compound through fermentation or cell-based systems, offering a potentially more sustainable alternative to chemical synthesis.

Development of Advanced Spectroscopic and Chromatographic Tools for Structural and Quantitative Analysis

Accurate and sensitive detection and quantification of this compound in complex biological matrices are crucial for both research and potential future applications. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are valuable for structural elucidation, there is a continuous drive to develop more advanced and specialized methods. This includes the refinement of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with highly sensitive detectors, to improve separation efficiency and lower detection limits. Furthermore, the development of novel spectroscopic probes and biosensors could enable real-time monitoring of this compound dynamics in living systems, providing unprecedented insights into its biological roles.

Table 1: Analytical Techniques for the Study of this compound

| Analytical Technique | Application | Potential Advancements |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of chemical identity. | Higher field strengths for increased resolution and sensitivity; development of specialized pulse sequences for studying molecular interactions. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns for structural analysis and quantification. | High-resolution mass spectrometry (HRMS) for accurate mass measurements; tandem mass spectrometry (MS/MS) for detailed structural characterization. |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in complex mixtures. | Development of novel stationary phases for improved selectivity; ultra-high-performance liquid chromatography (UHPLC) for faster analysis times. |

| Gas Chromatography (GC) | Analysis of volatile derivatives of the compound. | Two-dimensional gas chromatography (GCxGC) for enhanced separation of complex samples. |

Integration with Systems Biology and Cheminformatics Approaches for Pathway Elucidation and Structure-Reactivity Prediction

The convergence of experimental data with computational modeling is a powerful strategy for accelerating our understanding of this compound. Systems biology approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, can be used to construct comprehensive models of the metabolic networks in which this compound participates. These models can help to predict the effects of genetic or environmental perturbations on its production and function.

In parallel, cheminformatics tools are being employed to predict the physicochemical properties and potential biological activities of this compound and its analogs. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate chemical structure with biological activity, guiding the design of new molecules with desired properties. Such computational approaches, when used in conjunction with experimental validation, can significantly streamline the research and development process.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Hopantenic acid |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-hydroxy-4-(methylamino)butanoic acid, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis of structurally related compounds, such as 4-(methylamino)butanoic acid, involves alkylation of methylamine or reductive amination of ketone precursors. For example, 4-(methylamino)butanoic acid can be synthesized via N-methylpyrrolidone with a yield of ~57%, requiring precise pH control and temperature modulation to minimize side reactions . For the hydroxylated derivative (this compound), additional hydroxylation steps using oxidizing agents or enzymatic methods may be necessary. Optimization should focus on solvent selection (e.g., aqueous vs. organic phases), catalyst efficiency (e.g., palladium or enzymatic catalysts), and purification techniques (e.g., recrystallization or column chromatography) to enhance yield and purity.

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Provides detailed information on hydrogen and carbon environments, confirming substituent positions (e.g., hydroxyl at C3 and methylamino at C4) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects impurities using reverse-phase columns with UV detection.

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, essential for verifying the compound’s identity .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for studying enantiomeric forms .

Q. What are the key physicochemical properties of this compound that influence its stability and handling in laboratory settings?

- Methodological Answer :

- Storage : Stable at 2–8°C in airtight containers to prevent hygroscopic degradation .

- Solubility : High solubility in polar solvents (e.g., water, methanol) due to hydroxyl and amino groups; avoid non-polar solvents for reactions.

- pH Sensitivity : The compound may undergo protonation/deprotonation under acidic or basic conditions, affecting reactivity. Buffered solutions (pH 6–8) are recommended for biological assays .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction of this compound with neurotransmitter receptors such as GABA?

- Methodological Answer :

- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to measure binding affinity (Kd) and receptor saturation. Competitive binding studies with known GABA receptor antagonists (e.g., bicuculline) can validate specificity .

- Electrophysiology : Patch-clamp recordings on neuronal cells quantify changes in ion channel activity post-exposure.

- Molecular Docking Simulations : Predict binding modes using software like AutoDock Vina, guided by receptor crystal structures (e.g., GABA-A PDB: 6HUP) .

Q. What strategies are employed to resolve contradictory data regarding the biological activity of this compound across different studies?

- Methodological Answer :

- Dose-Response Curves : Replicate experiments across multiple concentrations to identify non-linear effects (e.g., hormesis).

- Meta-Analysis : Aggregate data from independent studies to assess reproducibility, accounting for variables like cell lines (e.g., HEK293 vs. primary neurons) or assay conditions .

- Isomer-Specific Studies : Chiral separation techniques (e.g., chiral HPLC) can isolate enantiomers, as stereochemistry often explains divergent activity .

Q. What methodologies are recommended for studying the stereochemical effects of this compound on its pharmacological activity?

- Methodological Answer :

- Enantiomer Synthesis : Use chiral catalysts (e.g., L-proline) or enzymatic resolution to produce (R)- and (S)-enantiomers .

- Circular Dichroism (CD) : Confirms absolute configuration and monitors conformational changes in solution.

- In Vivo Pharmacokinetics : Compare enantiomer bioavailability and tissue distribution in animal models to correlate stereochemistry with efficacy .

Q. How can in vitro enzymatic assays be optimized to evaluate the inhibitory or modulatory effects of this compound on target enzymes?

- Methodological Answer :

- Kinetic Assays : Measure Michaelis-Menten parameters (Km, Vmax) with varying substrate concentrations. Include positive controls (e.g., known inhibitors) to validate assay robustness.

- Fluorogenic Substrates : Use substrates like 4-methylumbelliferyl-β-D-galactoside for real-time fluorescence monitoring.

- Thermal Shift Assays : Detect enzyme stability changes upon compound binding via differential scanning fluorimetry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.